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molecular formula C10H18O4 B597267 1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol CAS No. 1256546-72-1

1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol

Cat. No. B597267
M. Wt: 202.25
InChI Key: SXKPJJHMUALAKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08835411B2

Procedure details

A 3-neck 1-L round bottom flask was equipped with a thermometer, dropping funnel and nitrogen inlet. Under an atmosphere of N2, a solution of 1M lithium aluminum hydride in THF (900 mL, 900 mmol) was added and cooled using a dry ice/acetone bath. To this was added drop-wise a solution of diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate, Intermediate 3, (128.7 g, 450 mmol) in THF (75 mL) over a period of 1 h while maintaining the internal temperature at 10-15° C. The mixture was left in the cooling bath and allowed to regain room temperature while stirring overnight. The mixture was then cooled to −5° C. and quenched by the slow addition of water (40 mL) under vigorous stirring over 1.5 hours being careful to maintain the internal temperature below 30° C. To this was added drop-wise 15% NaOH (40 mL) and water (40 mL). The resulting precipitate was filtered over Celite, and washed with THF (300 mL). The filtrate was concentrated in vacuo to dryness to provide the title compound (63.3 g) as a white solid. Further extraction of the white cake with 10% MeOH/CH2Cl2 (2×500 mL) gave an additional amount (15.6 g) of the title compound. This constitutes total combined yield of 78.9 g (0.39 mol, Y. 87%). LCMS: m/z 203 (M+H), 225 (M+Na). 1HNMR (500 MHz, CD3OD) δ ppm 1.49-1.55 (4H, m, 3,5-CH2), 1.59-1.66 (4H, m, 2,6-CH2), 3.49 (4H, s, 9,10-OCH2), 3.94 (4H, s, 7,8-OCH2). 13C NMR (126 MHz, CD3OD) δ ppm 26.7 (3,5-CH2), 30.3 (2,6-CH2), 38.3 (4-C), 64.2 (7,8-OCH2), 65.4 (9,10-OCH2), 109.2 (1-OCO).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Intermediate 3
Quantity
128.7 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[O:7]1[C:11]2([CH2:16][CH2:15][C:14]([C:22](OCC)=[O:23])([C:17](OCC)=[O:18])[CH2:13][CH2:12]2)[O:10][CH2:9][CH2:8]1>C1COCC1>[O:7]1[C:11]2([CH2:12][CH2:13][C:14]([CH2:17][OH:18])([CH2:22][OH:23])[CH2:15][CH2:16]2)[O:10][CH2:9][CH2:8]1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
900 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOC12CCC(CC2)(C(=O)OCC)C(=O)OCC
Name
Intermediate 3
Quantity
128.7 g
Type
reactant
Smiles
Name
Quantity
75 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
12.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
while stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 3-neck 1-L round bottom flask was equipped with a thermometer
TEMPERATURE
Type
TEMPERATURE
Details
cooled
WAIT
Type
WAIT
Details
The mixture was left in the cooling bath
CUSTOM
Type
CUSTOM
Details
to regain room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to −5° C.
CUSTOM
Type
CUSTOM
Details
quenched by the slow addition of water (40 mL)
STIRRING
Type
STIRRING
Details
under vigorous stirring over 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the internal temperature below 30° C
ADDITION
Type
ADDITION
Details
To this was added drop-wise 15% NaOH (40 mL) and water (40 mL)
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered over Celite
WASH
Type
WASH
Details
washed with THF (300 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo to dryness

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O1CCOC12CCC(CC2)(CO)CO
Measurements
Type Value Analysis
AMOUNT: MASS 63.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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